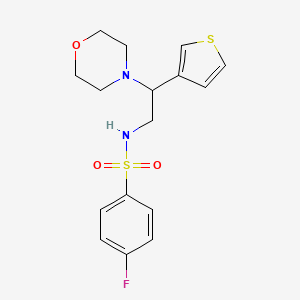

N1-(pyridin-4-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

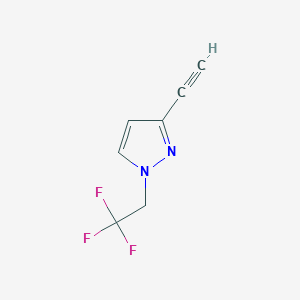

The compound contains a pyridine ring, a thiophene ring, and a tetrahydroquinoline ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions . Tetrahydroquinoline is a heterocyclic compound made up of a quinoline group (a benzene ring fused to a pyridine ring) and a saturated (tetrahydro-) nitrogen-containing ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiophene rings are aromatic and planar, while the tetrahydroquinoline ring is saturated and may adopt a puckered conformation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various rings and functional groups. The pyridine ring, for example, can undergo electrophilic substitution reactions, while the thiophene ring is susceptible to reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms could result in the compound having a dipole moment. The compound is also likely to be relatively stable due to the presence of aromatic rings .Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds related to N1-(pyridin-4-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide serve as key intermediates and building blocks in organic synthesis. The novel four-component one-pot synthesis approach allows for the efficient creation of pyridines and tetrahydroquinolines, highlighting the versatility of pyridine derivatives in synthesizing complex heterocycles (Yehia, Polborn, & Müller, 2002). Similarly, the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides demonstrates the importance of such structures in accessing a wide variety of functionalized heterocycles, which are significant in medicinal chemistry and material sciences (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).

Medicinal Chemistry Applications

The structural motifs present in this compound are commonly found in bioactive molecules. For instance, the development of novel 5-HT3 antagonists, incorporating isoquinolinone and pyridone structures, showcases the therapeutic potential of such compounds in treating conditions like emesis (Matsui et al., 1992).

Material Science and Ligand Design

The design and synthesis of N,O-hybrid diamide ligands with N-heterocyclic skeletons, resembling the structural framework of the compound of interest, underscore their relevance in the selective separation of actinides over lanthanides. This is crucial for nuclear waste management and the recycling of rare earth elements (Meng et al., 2021).

Agricultural Chemistry

Pyridine derivatives, akin to the structure of this compound, have been explored for their insecticidal properties. This research could lead to the development of new, more effective pesticides for agricultural use, as demonstrated by the synthesis and toxicity testing of certain pyridine derivatives against cowpea aphids (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Safety and Hazards

Future Directions

Future research could involve investigating the biological activity of this compound, as many heterocyclic compounds have demonstrated potential as pharmaceuticals. Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be further investigated .

Mechanism of Action

Pyridine derivatives

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine derivatives have been shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Thiophene derivatives

Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

N-(pyridin-4-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c27-20(24-14-15-7-9-23-10-8-15)21(28)25-17-5-6-18-16(13-17)3-1-11-26(18)22(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11,14H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIVREJRISJZEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)

![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)